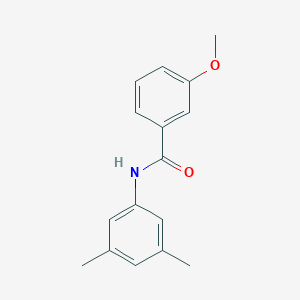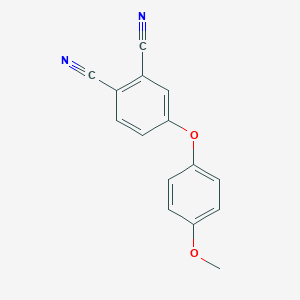
4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile
概述
描述
4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of organic electronics and materials science. The compound is a versatile building block that can be utilized for the synthesis of various functional materials, including liquid crystals, polymers, and organic semiconductors.
作用机制
The mechanism of action of 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile in organic semiconductors involves its ability to act as a π-conjugated core unit that facilitates charge transport through the material. The phenoxy groups attached to the benzene ring provide steric hindrance that prevents intermolecular interactions, leading to enhanced charge mobility. The nitrile groups attached to the benzene ring also act as electron-withdrawing groups, which further enhance the electronic properties of the material.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile, as it has primarily been studied for its applications in organic electronics. However, studies have shown that 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile and its derivatives exhibit low toxicity and are not mutagenic or carcinogenic.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile as a building block for the synthesis of organic semiconductors is its versatility. 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile can be easily modified by attaching various functional groups to the benzene ring, allowing for the synthesis of a wide range of materials with tailored electronic properties. Additionally, 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile and its derivatives exhibit good solubility in organic solvents, making them easy to process and handle in the lab.
However, one of the limitations of using 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile is its relatively high cost compared to other building blocks. Additionally, the synthesis of 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile and its derivatives can be challenging, requiring specialized equipment and expertise.
未来方向
There are several future directions for the research and development of 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile and its derivatives. One area of focus is the synthesis of new materials with enhanced electronic properties, such as improved charge mobility and stability. Another area of focus is the development of new processing techniques that enable the production of large-scale, high-quality organic semiconductors for use in electronic devices. Additionally, there is potential for the use of 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile and its derivatives in other applications, such as sensors, photovoltaics, and biomedical devices.
Conclusion
In conclusion, 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile is a versatile building block that has gained significant attention in scientific research due to its potential applications in the field of organic electronics and materials science. The compound has been used as a core unit for the synthesis of various organic semiconductors, exhibiting enhanced charge transport properties. While there are limitations to its use, 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile holds promise for the development of new materials with tailored electronic properties and other potential applications.
科学研究应用
4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile has been extensively studied for its potential applications in the field of organic electronics, particularly as a building block for the synthesis of organic semiconductors. Organic semiconductors are materials that exhibit electronic properties similar to inorganic semiconductors, but with the added advantages of flexibility, low-cost processing, and compatibility with various substrates. 4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile has been used as a core unit for the synthesis of various organic semiconductors, including diketopyrrolopyrrole (DPP) derivatives, thiophene-based oligomers, and benzodithiophene (BDT) derivatives.
属性
CAS 编号 |
134505-42-3 |
|---|---|
产品名称 |
4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile |
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
4-(4-methoxyphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H10N2O2/c1-18-13-4-6-14(7-5-13)19-15-3-2-11(9-16)12(8-15)10-17/h2-8H,1H3 |
InChI 键 |
LDAHGPBJYPZXFA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |
规范 SMILES |
COC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



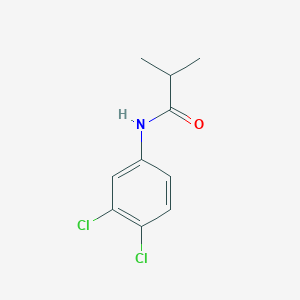
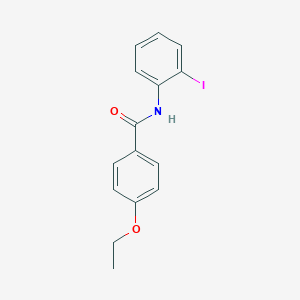
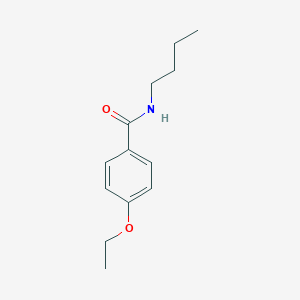

![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)
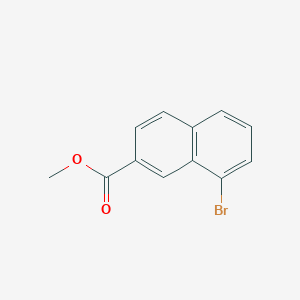
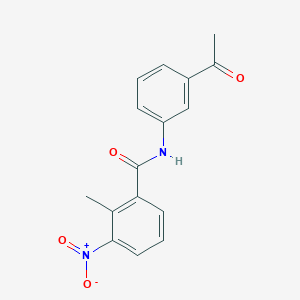
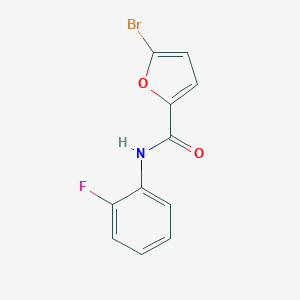
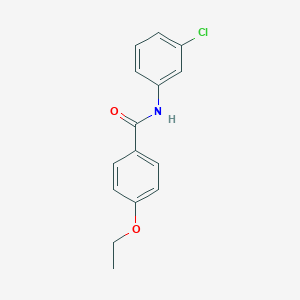
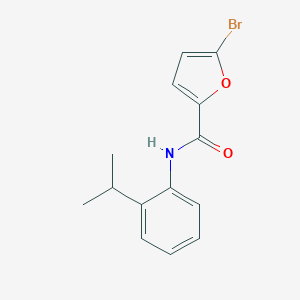
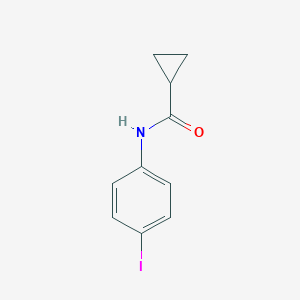
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)
